N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methylthiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methylthiazole-4-carboxamide is a chemical compound with a complex structure that embodies multiple functional groups, including a furan ring, an oxadiazole ring, a thiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methylthiazole-4-carboxamide typically involves multi-step reactions. A common method starts with the preparation of the individual components:
Furan-2-yl methanol: is converted to the corresponding aldehyde through oxidation.
1,2,4-Oxadiazole: ring formation is achieved through the cyclization of suitable hydrazides.
2-Methylthiazole-4-carboxylic acid: is synthesized via cyclization reactions.
These intermediates are then combined in a sequence of reactions involving amide bond formation, cyclization, and various purification steps to yield the final compound.
Industrial Production Methods: On an industrial scale, this compound can be synthesized using high-throughput methods with optimized reaction conditions to maximize yield and purity. These methods involve:
Continuous flow reactors to facilitate reactions under controlled conditions.
Use of catalysts to increase reaction efficiency.
Advanced purification techniques like chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : It can undergo oxidation reactions at the furan ring, leading to ring-opening products.
Reduction: : The compound can be reduced at various functional groups, affecting the oxadiazole or thiazole rings.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at the aromatic phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate .
Reducing agents like sodium borohydride .
Substitution reactions often require halogenated solvents and Lewis acids .
Major Products Formed
Oxidation can yield furan-2-aldehyde derivatives .
Reduction may result in dihydro-1,2,4-oxadiazole derivatives.
Substitution can lead to various halogenated phenyl or thiazole derivatives .
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a precursor for synthesizing other complex molecules. It is used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Biologically, N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methylthiazole-4-carboxamide is investigated for its potential antimicrobial and antifungal properties due to the presence of oxadiazole and thiazole rings.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its unique structure allows interactions with various biological targets, making it a candidate for drug development.
Industry: Industrially, it finds applications in material sciences for developing new materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action for N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methylthiazole-4-carboxamide involves its interaction with specific molecular targets within biological systems. The compound's oxadiazole and thiazole rings enable binding to enzymes and receptors, affecting their activity. For example, it can inhibit microbial enzyme systems, leading to antimicrobial effects.
Comparison with Similar Compounds
When compared to similar compounds such as N-phenyl-2-methylthiazole-4-carboxamide and 2-furyl-1,2,4-oxadiazole derivatives , N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methylthiazole-4-carboxamide stands out due to its combined presence of three heterocyclic rings. This unique combination imparts a distinct set of properties, making it more versatile in its applications.
Some similar compounds include:
N-phenyl-2-methylthiazole-4-carboxamide: .
2-Furyl-1,2,4-oxadiazole: derivatives.
2-Methylthiazole: derivatives with various substitutions.
Conclusion
This compound is a multifaceted compound with significant potential in various scientific and industrial fields. Its complex structure and versatile reactivity make it a valuable subject for research and development.
Properties
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-2-methyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c1-11-19-14(10-26-11)18(23)20-13-6-3-2-5-12(13)9-16-21-17(22-25-16)15-7-4-8-24-15/h2-8,10H,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZJQTWDFAGNIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.